![molecular formula C17H15Cl4N3O3 B5058511 2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5058511.png)
2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide
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Description
Synthesis Analysis
The synthesis of related compounds such as 2,2,2-Trichloroethyl chloroformate involves the use of this compound as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester .Molecular Structure Analysis
The molecular structure of a related compound, 2,2,2-Trichloroethyl chloroformate, has a linear formula of ClCOOCH2CCl3 . Another related compound, Acetamide, 2,2,2-trichloro-, has a molecular formula of C2H2Cl3NO .Chemical Reactions Analysis
2,2,2-Trichloroethyl chloroformate serves as a versatile reagent used for selective acylation and dealkylation in organic synthesis . It is used in regio, chemo, and stereoselective synthesis .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl chloroformate has a vapor pressure of 0.06 psi at 20 °C, a refractive index n20/D of 1.471 (lit.), a boiling point of 171-172 °C (lit.), and a density of 1.539 g/mL at 25 °C (lit.) .Mechanism of Action
The mechanism of action for these types of compounds typically involves their use as reagents in organic synthesis. For example, 2,2,2-Trichloroethyl chloroformate is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trichloro-N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl4N3O3/c18-12-10-11(22-16(26)17(19,20)21)3-4-13(12)23-5-7-24(8-6-23)15(25)14-2-1-9-27-14/h1-4,9-10H,5-8H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTMPHRKJXMGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N-{3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide |
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